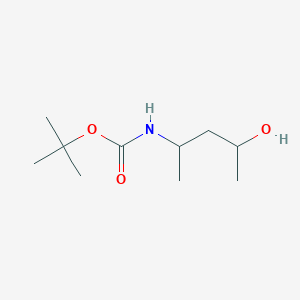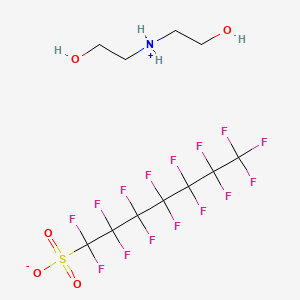
Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate: is a chemical compound with the molecular formula C₁₁H₁₂F₁₅NO₅S and a molecular weight of 555.26 g/mol . This compound is known for its unique structure, which includes a perfluorinated heptane chain and a sulfonate group, making it a member of the fluorosurfactant family . Fluorosurfactants are widely recognized for their ability to reduce surface tension and are used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate typically involves the reaction of pentadecafluoroheptane-1-sulfonic acid with 2,2’-iminodiethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C₇F₁₅SO₃H+(HOCH₂CH₂)₂NH→C₁₁H₁₂F₁₅NO₅S+H₂O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions are less common for this compound due to the stability of the perfluorinated chain.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the sulfonate group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution reagents: Alkyl halides, Nucleophiles such as amines and thiols
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Limited due to stability
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactants: Used as a surfactant in various chemical formulations to reduce surface tension.
Catalysis: Employed in catalytic processes due to its unique chemical properties.
Biology:
Biocompatibility: Studied for its potential biocompatibility and use in biomedical applications.
Medicine:
Drug Delivery: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry:
Coatings: Used in industrial coatings to provide water and oil repellency.
Electronics: Applied in the electronics industry for its dielectric properties.
Wirkmechanismus
The mechanism of action of bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate is primarily attributed to its amphiphilic nature . The perfluorinated chain imparts hydrophobic properties, while the sulfonate group provides hydrophilic characteristics. This dual nature allows the compound to interact with both hydrophobic and hydrophilic surfaces, making it an effective surfactant. The molecular targets and pathways involved include interactions with lipid bilayers and protein surfaces , leading to changes in surface tension and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorooctanoic acid (PFOA)
- Perfluorobutanesulfonic acid (PFBS)
Comparison:
- Uniqueness: Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate is unique due to its specific combination of a perfluorinated chain and a sulfonate group, which provides distinct surfactant properties.
- Environmental Impact: Compared to PFOS and PFOA, this compound may have different environmental and toxicological profiles, which are important considerations in its applications .
Eigenschaften
CAS-Nummer |
70225-15-9 |
|---|---|
Molekularformel |
C7HF15O3S.C4H11NO2 C11H12F15NO5S |
Molekulargewicht |
555.26 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate |
InChI |
InChI=1S/C7HF15O3S.C4H11NO2/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;6-3-1-5-2-4-7/h(H,23,24,25);5-7H,1-4H2 |
InChI-Schlüssel |
SDWCILHGJCGQEW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)[NH2+]CCO.C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


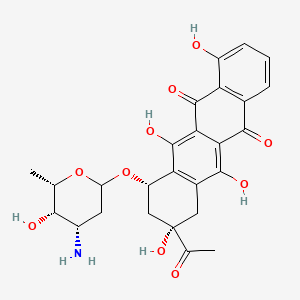

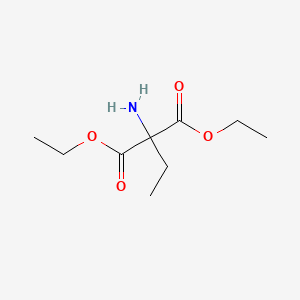
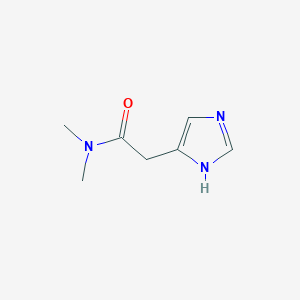
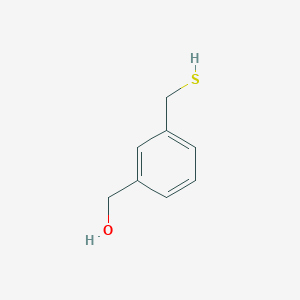
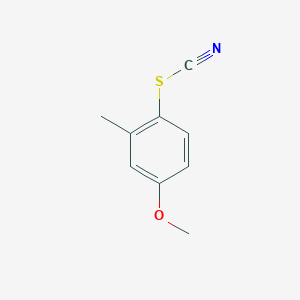

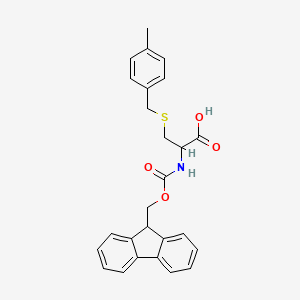
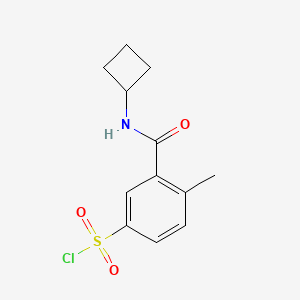
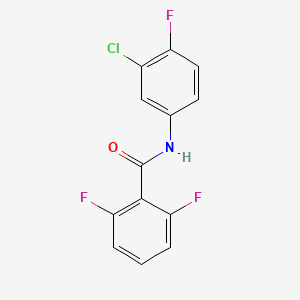
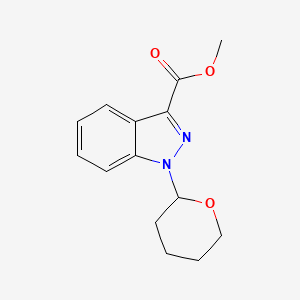
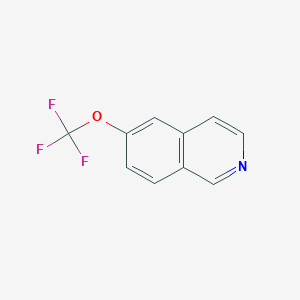
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)
